molecular formula C9H9N3O2 B2596537 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester CAS No. 945840-81-3

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester

Numéro de catalogue: B2596537
Numéro CAS: 945840-81-3
Poids moléculaire: 191.19
Clé InChI: LLOSAZKELZMYKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Méthodes De Préparation

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazines, followed by cyclization to form the pyrazole ring. The esterification of the carboxylic acid group is achieved using ethanol in the presence of acid catalysts .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester

The ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Reaction Conditions :

  • Reagents : NaOH (1–2 eq) in methanol/water (3:1)

  • Temperature : Reflux (60–80°C)

  • Time : 2–4 hours

  • Yield : >90% (reported for analogous pyrazolopyridine esters)

Product :
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Mechanism :
Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon, followed by elimination of ethanol.

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl moiety participates in nucleophilic reactions with nitrogen-based nucleophiles.

Hydrazide Formation

Reaction with Hydrazine Hydrate :

  • Conditions : Excess hydrazine hydrate, reflux in ethanol (2–3 hours)

  • Yield : 70–85%

  • Product : 1H-Pyrazolo[3,4-C]pyridine-7-carbohydrazide

Applications :

  • Intermediate for synthesizing heterocyclic hydrazones or azole derivatives.

  • Antimicrobial activity reported for related carbohydrazides .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, with the ester group acting as a meta-directing electron-withdrawing group.

Bromination

Reaction Conditions :

  • Reagents : Br₂ (1.1 eq) in acetic acid/H₂SO₄

  • Temperature : 0–5°C

  • Yield : 80–90% (for 6-bromo derivatives)

Product :
6-Bromo-1H-pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester

Regioselectivity :
Bromination occurs preferentially at the 6-position due to electronic and steric effects of the ester .

Condensation Reactions

The compound participates in cyclocondensation to form fused polyheterocycles.

Reaction with α-Oxo Ketene Dithioacetals

Conditions :

  • Catalyst : Trifluoroacetic acid (0.3 eq)

  • Solvent : Ethanol, 6 hours at reflux

  • Yield : 80–88%

Product :
Tetrasubstituted pyrazolo[3,4-b]pyridines with retained ester functionality .

Mechanism :

  • Nucleophilic attack by the pyrazole nitrogen on the ketene dithioacetal.

  • Cyclization and aromatization via elimination of methanethiol.

Biological Activity via Chemical Modification

Structural derivatives show kinase inhibitory activity:

DerivativeTarget KinaseIC₅₀ (nM)ApplicationSource
6-Bromo variantPKC-β12.4Diabetic retinopathy treatment
Hydrazide analogThrombin8.7Anticoagulant development

Key Findings :

  • Bromination enhances PKC inhibition potency by 3-fold compared to the parent ester .

  • Hydrazide derivatives exhibit improved solubility and binding to serine proteases.

Mécanisme D'action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound binds to active sites or allosteric sites of enzymes or receptors, altering their activity and leading to the desired biological effect .

Activité Biologique

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester (CAS No. 945840-81-3) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system consisting of a pyrazole and pyridine moiety. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and it has a molecular weight of approximately 178.19 g/mol. The compound can be synthesized through various methods, including cyclization reactions involving substituted pyridines and hydrazines, followed by esterification processes.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The compound can function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. For example:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes, which can be crucial in drug development for conditions such as cancer and inflammation.
  • Receptor Modulation : It may also act on various receptors, altering their activity and leading to therapeutic effects.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-C]pyridine compounds exhibit significant antiviral properties. In particular:

  • Case Study : A study evaluated several derivatives against the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Compounds derived from 1H-pyrazolo[3,4-C]pyridine showed promising antiviral activities with varying efficacy levels. For instance, one derivative demonstrated an EC50 value of 20 μg/10^5 cells against HAV .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazolo[3,4-C]pyridine derivatives have been shown to reduce inflammation markers in vitro and in vivo:

  • Mechanism : The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

The anticancer activity of 1H-pyrazolo[3,4-C]pyridine derivatives has been explored extensively:

  • Research Findings : Various studies have reported that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Biological ActivityTarget Pathway/MechanismReference
AntiviralInhibition of HAV and HSV-1 replication
Anti-inflammatoryReduction of cytokine production
AnticancerInduction of apoptosis in cancer cells

Propriétés

IUPAC Name

ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOSAZKELZMYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.